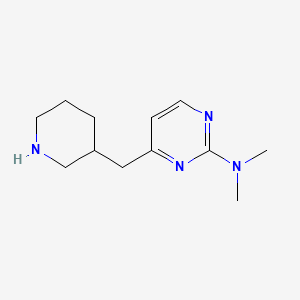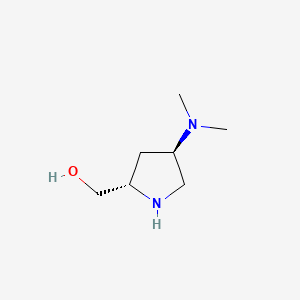![molecular formula C6H4BrN3 B567061 7-Bromo-1H-pirazolo[4,3-b]piridina CAS No. 1256806-33-3](/img/structure/B567061.png)
7-Bromo-1H-pirazolo[4,3-b]piridina
Descripción general
Descripción
7-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom attached at the seventh position
Aplicaciones Científicas De Investigación
7-Bromo-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: Researchers use this compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industrial Applications: In the chemical industry, 7-Bromo-1H-pyrazolo[4,3-b]pyridine is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-1H-pyrazolo[4,3-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
7-Bromo-1H-pyrazolo[4,3-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with these targets results in changes in these pathways.
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s interaction with its targets leads to changes in these pathways, affecting the downstream effects.
Pharmacokinetics
One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine’s action include the inhibition of TRKA . This inhibition can lead to a decrease in the proliferation of certain cell lines . For example, one of the derivatives inhibited the proliferation of the Km-12 cell line .
Análisis Bioquímico
Biochemical Properties
7-Bromo-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The interaction between 7-Bromo-1H-pyrazolo[4,3-b]pyridine and these enzymes typically involves binding to the active site, thereby inhibiting the enzyme’s activity. Additionally, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can interact with proteins and other biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the Ras/Erk and PI3K/Akt pathways . This inhibition leads to reduced cell growth and increased apoptosis, highlighting the compound’s potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 7-Bromo-1H-pyrazolo[4,3-b]pyridine exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to enzyme inhibition. This binding can result in the disruption of normal biochemical processes, ultimately affecting cell function . Additionally, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1H-pyrazolo[4,3-b]pyridine remains stable under specific conditions, allowing for prolonged observation of its effects . Over time, the compound’s impact on cellular processes such as apoptosis and cell cycle regulation becomes more pronounced, providing insights into its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
7-Bromo-1H-pyrazolo[4,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, 7-Bromo-1H-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 7-Bromo-1H-pyrazolo[4,3-b]pyridine is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 7-Bromo-1H-pyrazolo[4,3-b]pyridine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . This localization is crucial for the compound’s ability to influence cellular processes and achieve its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of pyrazole with a 1,3-dicarbonyl compound in the presence of a suitable catalyst. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane for 16 hours, followed by the addition of phosphorus oxychloride, yields the desired pyrazolopyridine derivative . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which provides high yields of the desired product .
Industrial Production Methods
Industrial production of 7-Bromo-1H-pyrazolo[4,3-b]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the seventh position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. For example, treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide can yield the oxidized derivatives.
Reduction Reactions: Reduction of 7-Bromo-1H-pyrazolo[4,3-b]pyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate, hydrogen peroxide; reactions are usually performed in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced derivatives, each with distinct chemical and biological properties.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a pyrrole ring instead of a pyrazole ring.
Uniqueness
7-Bromo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the bromine atom at the seventh position, which imparts distinct chemical reactivity and biological activity. This specific substitution pattern allows for targeted modifications and enhances its potential as a versatile intermediate in chemical synthesis and drug development .
Propiedades
IUPAC Name |
7-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPCJEWLLVESSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737318 | |
| Record name | 7-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-33-3 | |
| Record name | 7-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)
![6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine](/img/structure/B566983.png)





![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)




